8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde
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Overview
Description
8-Oxo-1,4-dioxaspiro[45]decane-7-carbaldehyde is a chemical compound with the molecular formula C9H14O3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the spiro compound. The reaction conditions often include heating under reflux and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carboxylic acid.
Reduction: 8-Hydroxy-1,4-dioxaspiro[4.5]decane-7-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. This reactivity is crucial in its role as an intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decane: A similar spiro compound without the aldehyde group.
1,4-Dioxaspiro[4.5]decan-8-one: A ketone derivative of the spiro compound.
8-Methylene-1,4-dioxaspiro[4.5]decane: A derivative with a methylene group at the 8-position
Uniqueness
8-Oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde is unique due to the presence of both an aldehyde group and a spiro structure. This combination of functional groups provides distinct reactivity and potential for various applications in synthesis and research.
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
8-oxo-1,4-dioxaspiro[4.5]decane-7-carbaldehyde |
InChI |
InChI=1S/C9H12O4/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9/h6-7H,1-5H2 |
InChI Key |
DYYGYIBUHAQSLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1=O)C=O)OCCO2 |
Origin of Product |
United States |
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